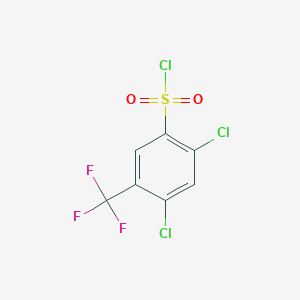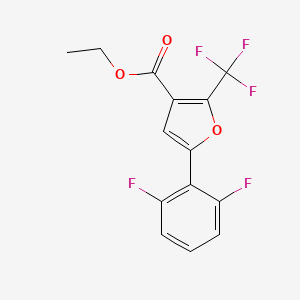
2,4-Dichloro-5-trifluoromethylbenzenesulfonyl chloride, 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5-trifluoromethylbenzenesulfonyl chloride (2,4-DCF-Cl) is a synthetic organic compound belonging to the group of aromatic sulfonyl chlorides. It is a colorless, volatile, and flammable liquid with a pungent odor. 2,4-DCF-Cl has a wide range of applications in scientific research, including synthesis, organic synthesis, and biochemistry.
Scientific Research Applications
2,4-Dichloro-5-trifluoromethylbenzenesulfonyl chloride, 98% is widely used in scientific research, including synthesis, organic synthesis, and biochemistry. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances. It is also used as a catalyst in organic synthesis and in the synthesis of polymers. In biochemistry, 2,4-Dichloro-5-trifluoromethylbenzenesulfonyl chloride, 98% is used as a reagent for the synthesis of peptides and other macromolecules.
Mechanism of Action
2,4-Dichloro-5-trifluoromethylbenzenesulfonyl chloride, 98% acts as a nucleophile in organic synthesis, reacting with electrophiles to form carbon-sulfur bonds. It can also act as an anion-exchange reagent, exchanging anions with other compounds. In biochemistry, 2,4-Dichloro-5-trifluoromethylbenzenesulfonyl chloride, 98% acts as a reducing agent, reducing disulfide bonds in proteins and other macromolecules.
Biochemical and Physiological Effects
2,4-Dichloro-5-trifluoromethylbenzenesulfonyl chloride, 98% is not known to have any direct biochemical or physiological effects. However, it has been shown to have an inhibitory effect on certain enzymes and proteins, and it has been used in the synthesis of drugs and other compounds.
Advantages and Limitations for Lab Experiments
2,4-Dichloro-5-trifluoromethylbenzenesulfonyl chloride, 98% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is readily available. It is also a relatively stable compound, and it can be easily stored and handled. However, it is a flammable liquid, and it has a pungent odor, so it should be handled with caution.
Future Directions
There are several potential future directions for the use of 2,4-Dichloro-5-trifluoromethylbenzenesulfonyl chloride, 98% in scientific research. It could be used in the synthesis of novel compounds, such as pharmaceuticals and agrochemicals, as well as in the synthesis of polymers. It could also be used as a reagent in biochemistry, such as in the synthesis of peptides and other macromolecules. Additionally, it could be used to study the effects of inhibition on enzymes and proteins. Finally, it could be used to study the effects of anion exchange on biochemical pathways.
Synthesis Methods
2,4-Dichloro-5-trifluoromethylbenzenesulfonyl chloride, 98% can be synthesized through a two-step process. The first step involves the reaction of 2,4-dichlorobenzene and trifluoromethanesulfonyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction yields 2,4-Dichloro-5-trifluoromethylbenzenesulfonyl chloride, 98% and sodium chloride as the byproducts. The second step involves the reaction of 2,4-Dichloro-5-trifluoromethylbenzenesulfonyl chloride, 98% with a base such as sodium hydroxide or potassium hydroxide to yield 2,4-Dichloro-5-trifluoromethylbenzenesulfonyl chloride, 98% and sodium chloride.
properties
IUPAC Name |
2,4-dichloro-5-(trifluoromethyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F3O2S/c8-4-2-5(9)6(16(10,14)15)1-3(4)7(11,12)13/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRUVBYUJFKYDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-trifluoromethylbenzenesulfonyl chloride, 98% | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]uretidine-2,4-dione](/img/structure/B6312557.png)





![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6312590.png)



![Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B6312622.png)
![2-[4-(Trifluoromethoxy)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312632.png)
![Methyl 2-[3,5-bis(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylate](/img/structure/B6312644.png)